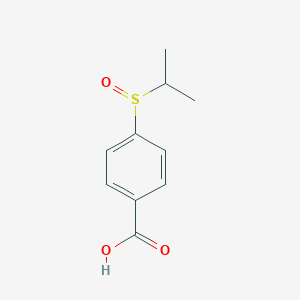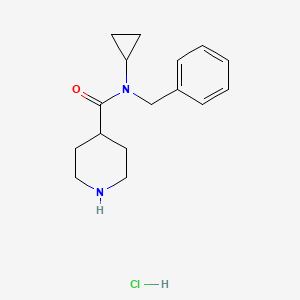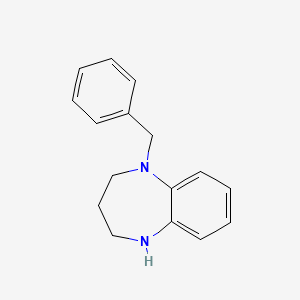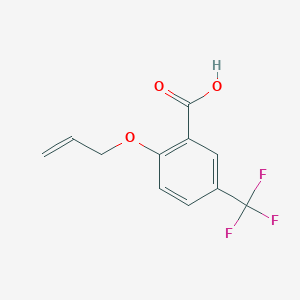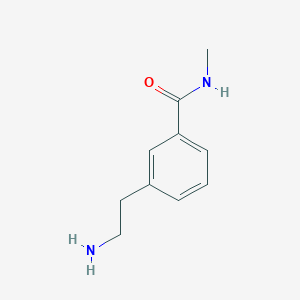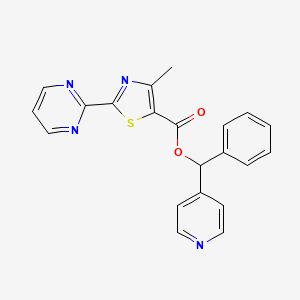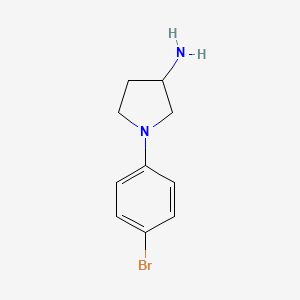
1-(4-Bromophenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
1-(4-Bromophenyl)pyrrolidin-3-amine is a chemical compound with the CAS Number: 1181332-98-8 . It has a molecular weight of 241.13 . The IUPAC name for this compound is 1-(4-bromophenyl)-3-pyrrolidinamine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves ring construction from different cyclic or acyclic precursors . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code for this compound is 1S/C10H13BrN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are often involved in various chemical reactions. For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
Wissenschaftliche Forschungsanwendungen
Catalyzed Amination Reactions
Selective Amination of Polyhalopyridines : Utilizing palladium-Xantphos complex catalysts, selective amination reactions, such as transforming 5-bromo-2-chloropyridine into 5-amino-2-chloropyridine, demonstrate the utility of bromophenyl and related compounds in synthesizing aminopyridines with high chemoselectivity and yield (Ji, Li, & Bunnelle, 2003).
Palladium-Catalyzed Cross-Coupling
Efficient Catalyst Systems for Aryl Halides Amination : Palladium complexes with specific ligands have proven to be highly effective in catalyzing the amination of a wide range of aryl halides and triflates, showcasing the broader applications of catalytic systems in chemical syntheses involving bromophenyl compounds (Wolfe et al., 2000).
Bromoaminocyclization and Enantioselective Synthesis
Catalytic Asymmetric Bromocyclization : The catalytic asymmetric bromocyclization of trisubstituted olefinic amides using cyclic selenium catalysts to produce enantioenriched pyrrolidine products illustrates advanced methodologies for achieving stereocontrolled synthesis relevant to bromophenyl derivatives (Chen, Tan, & Yeung, 2013).
Novel Pyridine-Based Derivatives Synthesis
Suzuki Cross-Coupling Reaction : This synthesis method involves creating novel pyridine derivatives through Suzuki cross-coupling of bromopyridin-amines, highlighting the potential for constructing complex organic structures from bromophenyl-based amines (Ahmad et al., 2017).
Coordination Chemistry
Synthesis and Characterization of Cobalt(III) Complexes : Research on cobalt(III) complexes incorporating pyrrolidine demonstrates the application of bromophenyl-pyrrolidin-3-amine derivatives in coordination chemistry and material science (Amirnasr et al., 2001).
Safety and Hazards
The safety information for 1-(4-Bromophenyl)pyrrolidin-3-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHBHZLCNNQRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride](/img/structure/B1523866.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide dihydrochloride](/img/structure/B1523868.png)


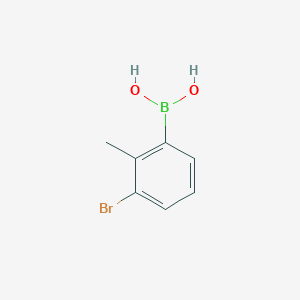
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
